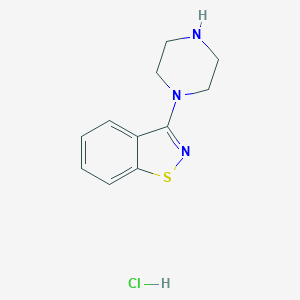

3-Piperazinobenzisothiazole hydrochloride

Description

The exact mass of the compound 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLJTKEUIJSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NSC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236557 | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144010-02-6, 87691-88-1 | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144010-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87691-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperazin-1-yl)-benzo[d]isothiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSY1987N5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Piperazinobenzisothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of antipsychotic agents derived from the 3-piperazinobenzisothiazole scaffold. Given that 3-Piperazinobenzisothiazole hydrochloride is primarily a crucial intermediate in the synthesis of several atypical antipsychotics, this document will focus on the pharmacological properties of its prominent derivatives, such as Ziprasidone and Lurasidone, to elucidate the core mechanism of action.

Executive Summary

Derivatives of 3-piperazinobenzisothiazole represent a significant class of atypical antipsychotic drugs. Their therapeutic efficacy is primarily attributed to a multi-receptor binding profile, characterized by a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual-receptor blockade is believed to be fundamental to their antipsychotic effects, addressing both the positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics. Furthermore, interactions with other serotonin receptor subtypes, such as 5-HT1A agonism, and inhibition of monoamine reuptake contribute to their complex pharmacology, including potential antidepressant and anxiolytic properties. This guide will delve into the quantitative aspects of their receptor interactions, the detailed experimental protocols used to determine these properties, and the intracellular signaling pathways modulated by these compounds.

Core Mechanism of Action: A Multi-Receptor Interaction Profile

The primary mechanism of action for 3-piperazinobenzisothiazole derivatives is their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual action is a hallmark of atypical antipsychotics and is thought to be responsible for their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS).[2]

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is associated with the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to enhance dopamine release in certain brain regions, including the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms.[4] This action is also thought to mitigate the extrapyramidal side effects caused by D2 receptor blockade in the nigrostriatal pathway.[4]

Beyond this core D2/5-HT2A antagonism, many derivatives exhibit a broader pharmacological profile that contributes to their overall clinical effects:

-

Serotonin 5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors can lead to increased dopamine release in the prefrontal cortex, potentially contributing to antidepressant and anxiolytic effects, as well as cognitive enhancement.[5][6]

-

Serotonin and Norepinephrine Reuptake Inhibition: Some derivatives, like Ziprasidone, also inhibit the reuptake of serotonin and norepinephrine, a mechanism of action shared with some antidepressant medications.[7][8]

-

Other Receptor Interactions: Varying affinities for other receptors, such as other serotonin subtypes (e.g., 5-HT1D, 5-HT2C, 5-HT7), adrenergic (e.g., α1), and histaminergic (H1) receptors, can influence the side-effect profile, including sedation, orthostatic hypotension, and weight gain.[3][4][6]

Quantitative Data: Receptor Binding Affinities

The following tables summarize the in vitro receptor binding affinities (Ki values in nM) of several prominent atypical antipsychotics, including derivatives of 3-piperazinobenzisothiazole (Ziprasidone and Lurasidone), for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of 3-Piperazinobenzisothiazole Derivatives and Other Atypical Antipsychotics

| Receptor | Ziprasidone[2][5][9] | Lurasidone[1][10] | Risperidone[3][11] | Olanzapine[12] |

| Dopamine Receptors | ||||

| D2 | 4.8 | 1.6 | 3.2 | 11 |

| D3 | 7.2 | - | - | - |

| Serotonin Receptors | ||||

| 5-HT1A | 3.4 (agonist) | 6.8 (partial agonist) | 420 | - |

| 5-HT1D | 2.0 | - | - | - |

| 5-HT2A | 0.4 | 2.0 | 0.2 | - |

| 5-HT2C | 1.3 | 415 | 50 | - |

| 5-HT7 | - | 0.5 | - | - |

| Adrenergic Receptors | ||||

| α1 | 10 | 48 | 5 | - |

| α2C | - | 10.8 | - | - |

| Histamine Receptors | ||||

| H1 | 47 | >1000 | 20 | - |

| Monoamine Transporters | ||||

| SERT (Serotonin) | Moderate Affinity | - | - | - |

| NET (Norepinephrine) | Moderate Affinity | - | - | - |

Table 2: Receptor Binding Affinities (Ki, nM) of Other Commonly Used Atypical Antipsychotics

| Receptor | Aripiprazole[13][14][15] | Clozapine[16] | Quetiapine[7] |

| Dopamine Receptors | |||

| D2 | 0.34 - 0.86 | 125 - 230 | 380 |

| D3 | 0.8 | 170 | - |

| D4 | 44 | 21 | 2020 |

| Serotonin Receptors | |||

| 5-HT1A | 1.7 - 4.2 | - | 390 |

| 5-HT2A | 3.4 - 22.4 | - | 640 |

| 5-HT2B | 0.36 | - | - |

| 5-HT2C | 15 - 428 | - | 1840 |

| 5-HT6 | 214 | - | - |

| 5-HT7 | 19 - 39 | - | - |

| Adrenergic Receptors | |||

| α1A | 25.7 - 57 | - | - |

| Histamine Receptors | |||

| H1 | 25.1 - 61 | - | - |

| Muscarinic Receptors | |||

| M1 | >10,000 | 9.5 | 37 |

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of a test compound for D2 and 5-HT2A receptors.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a specific radioligand from its receptor.

Materials:

-

Cell membranes expressing the human D2 or 5-HT2A receptor.

-

Radioligand: e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors.

-

Test compound (unlabeled).

-

Non-specific binding control: e.g., Haloperidol for D2, Mianserin for 5-HT2A.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. psychscenehub.com [psychscenehub.com]

- 15. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug ziprasidone, its own pharmacological profile warrants detailed investigation. This technical guide provides a comprehensive overview of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride, including its chemical properties, synthesis, mechanism of action, and potential therapeutic applications. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support further research and development efforts.

Chemical Properties and Synthesis

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is an off-white to yellow crystalline solid.[1] It is the hydrochloride salt of the free base, 3-(1-piperazinyl)-1,2-benzisothiazole.

| Property | Value | Reference |

| CAS Number | 87691-88-1 | [2] |

| Molecular Formula | C₁₁H₁₄ClN₃S | [2] |

| Molecular Weight | 255.77 g/mol | [2] |

| Appearance | Off-white to yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water | [3] |

Synthesis

The synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is well-documented and typically involves the nucleophilic substitution of a leaving group at the 3-position of the 1,2-benzisothiazole ring with piperazine.[4]

Materials:

-

3-Chloro-1,2-benzisothiazole

-

Anhydrous piperazine

-

tert-Butanol

-

Toluene

-

Isopropanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A mixture of anhydrous piperazine and tert-butanol is heated to 100°C under a nitrogen atmosphere.

-

A solution of 3-chloro-1,2-benzisothiazole in tert-butanol is added dropwise to the heated piperazine mixture.

-

The reaction mixture is refluxed for 24 hours.

-

After cooling, water is added, and the pH is adjusted to approximately 12 with sodium hydroxide.

-

The aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and then concentrated.

-

Isopropanol is added to the concentrate, and the pH is adjusted to approximately 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt.

-

The resulting solid is filtered, washed with cold isopropanol, and dried to yield 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride.

References

- 1. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities [mdpi.com]

- 4. 3-Piperazinyl-1,2-benzisothiazole hydrochloride | 87691-88-1 [chemicalbook.com]

Chemical properties of 3-Piperazinobenzisothiazole HCl

An In-depth Technical Guide to the Chemical and Biological Properties of 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride

Introduction

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride, also known as 3-Piperazinobenzisothiazole HCl, is a heterocyclic organic compound of significant interest in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various therapeutic agents, most notably atypical antipsychotics such as Ziprasidone.[1][2] Its unique structure, combining a benzisothiazole core with a piperazine ring, imparts specific chemical reactivity and biological activity that are leveraged in drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, biological significance, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is typically a white to off-white or yellow crystalline solid.[3] The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

| Property | Value | Source |

| IUPAC Name | 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride | [4] |

| CAS Number | 144010-02-6 | [4] |

| Molecular Formula | C₁₁H₁₄ClN₃S | [4][5] |

| Molecular Weight | 255.77 g/mol | [4][5] |

| Appearance | Off-white to yellow solid | [2][3][6] |

| Melting Point | 226 - 229 °C (439 - 444 °F) | |

| pKa (Predicted) | 8.52 ± 0.10 (for the free base) | [3] |

| Solubility | Moderately soluble in polar organic solvents (DMSO, methanol); limited solubility in water. | [3] |

Synthesis and Experimental Protocols

The primary synthesis route for 3-(1-Piperazinyl)-1,2-benzisothiazole involves the nucleophilic aromatic substitution of a leaving group at the 3-position of the benzisothiazole ring with piperazine.[3]

General Synthesis Workflow

The most common method utilizes 3-chloro-1,2-benzisothiazole as the starting material and piperazine as the nucleophile.[3][6]

Caption: Synthesis workflow from reactants to the final hydrochloride salt.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride from 3-chloro-1,2-benzisothiazole and piperazine.[1][6]

-

Reaction Setup: A dry, round-bottom flask is equipped with a mechanical stirrer, thermometer, condenser with a nitrogen inlet, and a dropping funnel. The flask is charged with anhydrous piperazine (5.2 equivalents) and t-butanol.

-

Initiation: The mixture is purged with nitrogen and heated to 100°C in an oil bath.

-

Addition of Electrophile: A solution of 3-chloro-1,2-benzisothiazole (1 equivalent) in t-butanol is added slowly via the dropping funnel over approximately 20 minutes to control the exothermic reaction, maintaining the temperature between 112-118°C.

-

Reaction: After the addition is complete, the resulting yellow solution is heated to reflux (approx. 121°C) and maintained for 24 hours. Reaction completion is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: The reaction mixture is cooled to 85°C, and water is added. The turbid solution is filtered.

-

Basification and Extraction: The pH of the combined filtrate is adjusted to approximately 12.2 with 50% aqueous sodium hydroxide. The aqueous solution is then extracted with toluene.

-

Acidification and Salt Formation: The combined toluene layers are washed with water and concentrated under vacuum. Isopropanol is added to the concentrate, and the pH is slowly adjusted to 3.8 by the dropwise addition of concentrated hydrochloric acid.

-

Isolation: The resulting slurry is cooled to 0°C, stirred for 45 minutes, and then filtered. The filter cake is washed with cold isopropanol and dried under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[6]

Biological Activity and Mechanism of Action

3-Piperazinobenzisothiazole HCl is primarily recognized as a key intermediate in the synthesis of atypical antipsychotic drugs, particularly Ziprasidone.[1][7] The benzisothiazole-piperazine scaffold is critical for the pharmacological activity of these drugs, which primarily involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.[3][7]

Role in Antipsychotic Drug Action

Drugs synthesized from this intermediate, like Ziprasidone, are antagonists at dopamine D2 and serotonin 5-HT2A receptors.[7] The antagonism of these receptors is a cornerstone of their antipsychotic effect, helping to alleviate the symptoms of psychosis.[7]

Caption: Role of the core scaffold in the mechanism of antipsychotic drugs.

Other Potential Therapeutic Applications

Research into benzisothiazole derivatives has suggested a broader therapeutic potential. Some derivatives have shown antimicrobial and anti-inflammatory properties, indicating that modifications to the core 3-Piperazinobenzisothiazole structure could lead to novel treatments for various conditions.[7]

Spectroscopic Data

Characterization of 3-(1-Piperazinyl)-1,2-benzisothiazole (the free base) has been reported using various spectroscopic methods.

| Spectroscopy | Data | Source |

| ¹H NMR | (400 MHz, CDCl₃): δ = 7.42 (t, J = 7.2 Hz, 1H), 7.29 (m, 3H), 4.14 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H) | [8] |

| ¹³C NMR | (100 MHz, DMSO+CDCl₃): 166.8, 156.2, 135.8, 128.5, 127.6, 125.2, 124.9, 119.8, 53.6, 49.2, 46.6, 45.1, 7.1 | [8] |

| Mass Spec. | Calculated for C₁₁H₁₃N₃S: 219.31. Found: 220.33 (M⁺) | [8] |

Safety and Handling

The hydrochloride salt and the free base have associated hazards that require careful handling in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).[4][9][10]

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | H301/H302: Toxic or Harmful if swallowed | P264, P270, P301+P310/P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Skin Sensitization | H317: May cause an allergic skin reaction | P261, P272, P280 |

| Reproductive Toxicity | H361f: Suspected of damaging fertility | P202, P280 |

| Aquatic Hazard | H400/H410: Very toxic to aquatic life (with long-lasting effects) | P273, P391 |

Handling and Storage Recommendations

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] A NIOSH/MSHA-approved respirator should be used if dust is generated.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[9][10] Recommended storage temperature is between 10°C - 25°C.[9] Keep away from incompatible substances.

Conclusion

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is a compound of high importance in medicinal chemistry, serving as a fundamental building block for potent antipsychotic medications. Its synthesis is well-established, and its chemical properties are well-characterized. A thorough understanding of its reactivity, biological role, and safety profile is essential for professionals engaged in the research and development of new pharmaceuticals. Future research may continue to explore the therapeutic potential of new derivatives based on this versatile scaffold.

References

- 1. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Piperazinobenzisothiazole hydrochloride | 144010-02-6 | Benchchem [benchchem.com]

- 8. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Biological activity of benzisothiazole piperazine derivatives

An In-depth Technical Guide on the Biological Activity of Benzisothiazole Piperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzisothiazole piperazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This bicyclic system, which fuses a benzene ring with a thiazole ring and is commonly linked to a piperazine moiety, has demonstrated a wide spectrum of pharmacological activities. Derivatives have been extensively explored for their potential as antipsychotic, anticancer, and antimicrobial agents. The versatility of the piperazine ring allows for diverse substitutions, enabling fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key benzisothiazole piperazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Synthesis of the Core Scaffold

The foundational structure for many derivatives is 1-(1,2-benzisothiazol-3-yl)piperazine. A common synthetic route involves the reaction of 3-chloro-1,2-benzisothiazole with anhydrous piperazine.[1][2]

General Synthesis Protocol: A mixture of anhydrous piperazine and a suitable solvent (e.g., tetrahydrofuran) is heated.[3] Molten 3-chloro-1,2-benzisothiazole is then added portion-wise to the heated piperazine solution.[1][3] The reaction mixture is maintained at an elevated temperature (e.g., 65°C to 125°C) for several hours.[1][3] After completion, the product is isolated through a series of steps including quenching with ice water, extraction with an organic solvent like methylene chloride, and purification by recrystallization from a solvent such as ethyl acetate to yield the 1-(1,2-benzisothiazol-3-yl)piperazine core.[1]

Antipsychotic Activity

Benzisothiazole piperazine derivatives have been a significant area of research for novel atypical antipsychotics. Their mechanism of action often involves a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, a profile associated with antipsychotic efficacy and a reduced risk of extrapyramidal side effects.[4][5]

Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy

| Derivative | Target Receptor | Binding Affinity (Ki, nM) | In Vivo Assay | Efficacy (ED50) | Reference |

| Compound 8e | D2 | Comparable to Haloperidol | - | - | [4] |

| 5-HT2A | Potent Antagonist | - | - | [4] | |

| Compound 24 (BMY 13859-1) | Dopamine Sites | Potent Affinity | Amphetamine-induced stereotyped behavior (dogs) | Active up to 7 h | [5] |

| Serotonin Receptors | High Affinity (greater than dopamine) | Sidman avoidance paradigm | Active | [5] | |

| Generic Derivative | Dopamine D2 | Potent Antagonist | Apomorphine-induced climbing (mouse) | - | [6] |

| 5-HT2A | Potent Antagonist | - | - | [6] |

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay This assay measures the affinity of a compound for a specific receptor.

-

Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) are prepared from appropriate cell lines or brain tissue.

-

Competition Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (benzisothiazole piperazine derivative).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Protocol 2: In Vivo Antagonism of Apomorphine-Induced Climbing in Mice This behavioral model assesses the potential of a compound to block dopamine receptor-mediated effects.

-

Animal Model: Male mice are used for the study.

-

Compound Administration: The test benzisothiazole piperazine derivative is administered to the mice at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle.

-

Dopamine Agonist Challenge: After a set pretreatment time, the mice are challenged with a subcutaneous injection of apomorphine, a dopamine receptor agonist that induces a characteristic climbing behavior.

-

Behavioral Scoring: The mice are placed in individual wire mesh cages, and their climbing behavior is observed and scored at regular intervals over a specific period (e.g., 30 minutes).

-

Data Analysis: The scores for the treated groups are compared to the vehicle control group. The ED50, the dose of the test compound that reduces the apomorphine-induced climbing score by 50%, is calculated to determine the compound's in vivo potency as a dopamine antagonist.[6]

Visualization: Mechanism of Atypical Antipsychotic Action

Caption: Dual antagonism of D2 and 5-HT2A receptors by derivatives.

Anticancer Activity

Several benzisothiazole piperazine derivatives have been synthesized and evaluated for their cytotoxic activities against a range of human cancer cell lines.[7][8][9] The mechanism often involves the induction of apoptosis, a form of programmed cell death.[9]

Quantitative Data: In Vitro Cytotoxicity

| Derivative | Cancer Cell Line | Assay | Result (GI50 / IC50, µM) | Reference |

| Compound 1d | HUH-7 (Hepatocellular) | SRB | Highly Cytotoxic | [9] |

| MCF-7 (Breast) | SRB | Highly Cytotoxic | [9] | |

| HCT-116 (Colorectal) | SRB | Highly Cytotoxic | [9] | |

| Compound 1h | HUH-7 | SRB | - | [8] |

| MCF-7 | SRB | - | [8] | |

| HCT-116 | SRB | - | [8] | |

| Compound 1j | HUH-7 | SRB | - | [8] |

| MCF-7 | SRB | - | [8] | |

| HCT-116 | SRB | - | [8] | |

| Pyridine Derivative 18 | HCT-116 | - | 7.9 | [10] |

| MCF-7 | - | 9.2 | [10] | |

| HUH-7 | - | 3.1 | [10] | |

| Compound 3f | Melanoma (LOX IMVI) | NCI-60 Screen | Significant Activity | [11] |

Experimental Protocols

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay This assay is used to measure drug-induced cytotoxicity and cell proliferation.

-

Cell Plating: Cancer cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzisothiazole piperazine derivatives for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.

-

Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of approximately 515 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. The GI50 (Growth Inhibition 50%) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8][9]

Protocol 4: Apoptosis Detection by Hoechst Staining This method is used to visualize nuclear changes characteristic of apoptosis.

-

Cell Culture and Treatment: Cells are grown on coverslips in a culture dish and treated with the test compound for a predetermined time.

-

Staining: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a solution like 4% paraformaldehyde. After fixation, the cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.

-

Microscopy: The stained cells are observed under a fluorescence microscope.

-

Analysis: Apoptotic cells are identified by their distinct nuclear morphology, including chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed, or fragmented nuclei, compared to the uniform, faint staining of healthy cell nuclei.[8]

Visualization: Apoptosis Induction Pathway

Caption: Induction of apoptosis via cell cycle arrest at the subG1 phase.

Antimicrobial Activity

Derivatives of the benzisothiazole piperazine class have also shown promise as antibacterial agents against various Gram-positive and Gram-negative bacterial strains.[12]

Quantitative Data: In Vitro Antibacterial Activity

| Derivative Class | Bacterial Strain | Result (MIC, µg/mL) | Reference |

| Sulfonamide Derivatives (144a, 144b, 144c) | Various tested strains | 2.34 - 18.75 | [12] |

| Compound 133 | S. aureus | 78.125 | [12] |

| E. coli | 78.125 | [12] | |

| Amino-benzothiazole Schiff bases (46a, 46b) | E. coli | 15.62 | [12] |

| P. aeruginosa | 15.62 | [12] |

Experimental Protocol

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

-

Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the target bacterium is prepared from a fresh culture, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells are included: a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Visualization: General Drug Discovery Workflow

References

- 1. prepchem.com [prepchem.com]

- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 4. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 9. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. flore.unifi.it [flore.unifi.it]

- 11. researchgate.net [researchgate.net]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride (CAS Number: 87691-88-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride, with the CAS number 87691-88-1, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It is recognized primarily as a key intermediate in the synthesis of Ziprasidone, an atypical antipsychotic medication.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, pharmacological context, and relevant experimental methodologies.

Chemical Information and Physical Properties

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 87691-88-1 | [3] |

| Molecular Formula | C₁₁H₁₄ClN₃S | [1][3] |

| Molecular Weight | 255.77 g/mol | [1][3] |

| IUPAC Name | 3-(piperazin-1-yl)-1,2-benzothiazole;hydrochloride | [3] |

| Synonyms | 3-Piperazinobenzisothiazole hydrochloride, Ziprasidone Related Compound A, 4-(1,2-Benzisothiazol-3-yl)piperazine hydrochloride | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 89-93 °C (for free base, CAS 87691-87-0) | [4] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis

The most common synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride involves the nucleophilic substitution reaction between 3-chloro-1,2-benzisothiazole and piperazine.

Experimental Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride

Materials:

-

3-Chloro-1,2-benzisothiazole

-

Anhydrous piperazine

-

tert-Butanol

-

Toluene

-

Isopropanol

-

Concentrated hydrochloric acid

-

Water

-

50% aqueous sodium hydroxide

Procedure:

-

A solution of 3-chloro-1,2-benzisothiazole (0.11 mol) in tert-butanol (10 mL) is prepared.

-

In a separate reaction flask, anhydrous piperazine (0.57 mol) is dissolved in tert-butanol (10 mL) and heated to 100 °C.

-

The solution of 3-chloro-1,2-benzisothiazole is added dropwise to the heated piperazine solution over 20 minutes, maintaining the temperature between 112-118 °C.

-

The reaction mixture is then heated to reflux (approximately 121 °C) for 24 hours. Reaction completion can be monitored by thin-layer chromatography.

-

After completion, the mixture is cooled to 85 °C, and water (120 mL) is added.

-

The resulting solution is filtered, and the filtrate's pH is adjusted to 12.2 with 50% aqueous sodium hydroxide.

-

The aqueous solution is extracted with toluene (2 x 100 mL).

-

The combined toluene layers are washed with water (75 mL) and then concentrated under vacuum.

-

Isopropanol (210 mL) is added to the concentrated solution.

-

The pH is adjusted to 3.8 with concentrated hydrochloric acid, leading to the precipitation of the hydrochloride salt.

-

The slurry is cooled to 0 °C, stirred for 45 minutes, and then filtered.

-

The collected solid is washed with cold isopropanol and dried under vacuum at 40 °C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.[1]

Experimental Workflow

Pharmacological Profile and Mechanism of Action

As a precursor to Ziprasidone, the pharmacological activity of 3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is primarily contextualized by its role as a building block for a potent antipsychotic. Ziprasidone exhibits a high affinity for dopamine D2 and serotonin 5-HT2A receptors, where it acts as an antagonist.[1] It is this dual antagonism that is believed to contribute to its efficacy in treating the positive and negative symptoms of schizophrenia.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by compounds like Ziprasidone is a cornerstone of antipsychotic therapy. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this receptor, antagonists prevent this signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is another important target for atypical antipsychotics. This GPCR is coupled to the Gq signaling pathway. Activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Antagonism at this receptor modulates these downstream effects.

Downstream Signaling Pathways

The therapeutic and side-effect profiles of drugs derived from this chemical scaffold, such as Ziprasidone, are also influenced by their impact on downstream signaling cascades. Two such pathways are the PI3K/Akt/mTOR and the Nrf2 pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some studies suggest that atypical antipsychotics can modulate this pathway, which may contribute to their broader therapeutic effects.[5]

-

Nrf2 Pathway: This pathway is a key regulator of cellular antioxidant responses. Evidence suggests that compounds like Ziprasidone can activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes and potentially conferring neuroprotective effects.

Experimental Protocols

Dopamine D2 Receptor Binding Assay (General Protocol)

This protocol describes a general radioligand binding assay to determine the affinity of a test compound for the D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Test compound (3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride).

-

Non-specific binding inhibitor (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of a non-specific inhibitor.

-

Initiate the binding reaction by adding the radioligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for the analysis of 3-(1-Piperazinyl)-1,2-benzisothiazole and its hydrochloride salt.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a specified wavelength (to be determined by UV-Vis spectral analysis).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method can be adapted for purity determination, quantification, and in-process control during synthesis.

Conclusion

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is a fundamentally important molecule in the development of antipsychotic drugs, most notably Ziprasidone. Its synthesis is well-established, and its pharmacological relevance is understood through its role as a key structural component for dopamine D2 and serotonin 5-HT2A receptor antagonists. Further research into the specific biological activities of this intermediate itself may reveal additional therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. 3-Piperazinyl-1,2-benzisothiazole hydrochloride | 87691-88-1 [chemicalbook.com]

- 2. ::3-(1-Piperazinyl)-1,2-Benzisothiazole Hydrochloride | Svaklifesciences:: [svaklifesciences.com]

- 3. 3-Piperazinyl-1,2-Benzisothiazole Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ziprasidone triggers inflammasome signaling via PI3K-Akt-mTOR pathway to promote atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Piperazinobenzisothiazole Hydrochloride

An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Significance of a Crucial Building Block in Modern Therapeutics.

Introduction

3-Piperazinobenzisothiazole hydrochloride, a heterocyclic compound, holds a significant position in the landscape of medicinal chemistry. While not a therapeutic agent in itself, its discovery and development as a key intermediate have been pivotal in the synthesis of important atypical antipsychotic drugs, most notably ziprasidone. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The emergence of 3-(1-piperazinyl)-1,2-benzisothiazole and its hydrochloride salt is intrinsically linked to the broader quest for novel antipsychotic agents with improved efficacy and tolerability profiles over first-generation neuroleptics. Research in the late 20th century focused on developing compounds with mixed dopamine D2 and serotonin 5-HT2A receptor antagonism, a pharmacological characteristic believed to contribute to a lower incidence of extrapyramidal side effects.

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis and utility as a crucial precursor are extensively detailed in the patent literature and medicinal chemistry studies of the 1980s and 1990s. These investigations were primarily centered on the development of novel benzisothiazolylpiperazine derivatives as potential antipsychotics. The hydrochloride salt form of the parent piperazine compound provided a stable and readily usable intermediate for further chemical elaboration.

Chemical Synthesis

The synthesis of this compound is well-documented, with several methodologies reported in scientific literature and patents. The most prevalent and industrially significant route involves the nucleophilic substitution of a leaving group at the 3-position of the benzisothiazole ring with piperazine.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: From 3-Chloro-1,2-benzisothiazole and Piperazine

This is the most commonly cited method for the preparation of 3-(1-piperazinyl)-1,2-benzisothiazole, the free base of the hydrochloride salt.

-

Reaction: 3-Chloro-1,2-benzisothiazole is reacted with an excess of piperazine. The reaction is typically carried out in a suitable solvent, such as ethanol or a higher boiling point solvent, at elevated temperatures (reflux).

-

Work-up: Upon completion of the reaction, the excess piperazine is removed. The reaction mixture is then typically subjected to an aqueous work-up. The product, being a base, can be extracted into an organic solvent after basification of the aqueous layer.

-

Salt Formation: The isolated free base, 3-(1-piperazinyl)-1,2-benzisothiazole, is then dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid (either gaseous or as a concentrated aqueous solution) to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Pharmacological Profile

The primary pharmacological significance of this compound lies in its role as a key structural motif and intermediate in the synthesis of atypical antipsychotics. The core benzisothiazole-piperazine structure is known to interact with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

While the hydrochloride salt itself is not a marketed drug, the free base, 3-(1-piperazinyl)-1,2-benzisothiazole, has been shown to possess affinity for serotonin receptors.

Quantitative Pharmacological Data

The following table summarizes the available in vitro pharmacological data for 3-(1-piperazinyl)-1,2-benzisothiazole.

| Receptor | Parameter | Value (nM) |

| 5-HT1A | IC50 | 190 |

| 5-HT2 | IC50 | 110 |

Data represents the concentration required to inhibit 50% of radioligand binding.

It is important to note that the development of derivatives, such as ziprasidone, has led to compounds with significantly higher affinities and more complex receptor interaction profiles.

Mechanism of Action and Signaling Pathways

The benzisothiazole-piperazine scaffold is a privileged structure in the design of ligands for dopamine and serotonin receptors. The interaction of compounds containing this moiety with D2 and 5-HT2A receptors is central to their antipsychotic effect.

Postulated Downstream Signaling

The following diagrams illustrate the generally accepted downstream signaling pathways of the D2 and 5-HT2A receptors, which are the primary targets of antipsychotics derived from 3-piperazinobenzisothiazole.

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Antipsychotics derived from 3-piperazinobenzisothiazole act as antagonists at these receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligands, dopamine and serotonin.

Conclusion

This compound represents a cornerstone in the development of modern atypical antipsychotics. While its own pharmacological activity is modest, its structural framework has proven to be exceptionally fruitful for the design of potent and selective multi-target ligands. The history of this compound underscores the critical role of chemical intermediates in the drug discovery and development process. A thorough understanding of its synthesis and chemical properties remains essential for chemists and pharmaceutical scientists working in the field of central nervous system therapeutics. Future research may continue to explore the derivatization of this versatile scaffold to develop novel agents for a range of neuropsychiatric disorders.

The Pharmacological Profile of 3-Piperazinobenzisothiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 3-Piperazinobenzisothiazole hydrochloride (CAS No: 87691-88-1), a key heterocyclic intermediate in the synthesis of several atypical antipsychotic medications. Due to the limited availability of direct pharmacological data for this specific compound, this guide presents an inferred profile based on the well-characterized activities of its prominent derivatives, ziprasidone and lurasidone. This document details the chemical properties, synthesis, and potential biological activities of this compound, supported by extensive data from related compounds. Furthermore, it outlines the standard experimental protocols for determining such pharmacological data and includes visualizations of relevant signaling pathways and experimental workflows to aid in research and development.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of psychotropic agents.[1] Its core structure, a benzisothiazole moiety linked to a piperazine ring, is a recognized pharmacophore that interacts with key neurotransmitter receptors in the central nervous system (CNS). While primarily known as a precursor to the atypical antipsychotics ziprasidone and lurasidone, understanding the intrinsic pharmacological properties of this intermediate is valuable for the design of new chemical entities and for optimizing synthetic routes. This guide aims to consolidate the available information and provide a detailed, inferred pharmacological profile to support further research and drug development endeavors.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. It is a salt of the free base, 3-(1-Piperazinyl)-1,2-benzisothiazole, and hydrochloric acid.

Synthesis: The most common synthetic route involves the nucleophilic aromatic substitution reaction between 3-chloro-1,2-benzisothiazole and piperazine. The reaction is typically carried out at an elevated temperature in a suitable solvent. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Inferred Pharmacological Profile

Direct and extensive pharmacological data for this compound is not widely published. However, the pharmacological activities of its derivatives, ziprasidone and lurasidone, are well-documented and provide a strong basis for inferring the potential biological targets of the parent compound. The benzisothiazole-piperazine core is central to the binding of these drugs to dopamine and serotonin receptors.

Inferred Receptor Binding Affinity

The primary mechanism of action for atypical antipsychotics involves antagonism at dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] It is highly probable that this compound possesses affinity for these receptors. The following tables summarize the receptor binding affinities (Ki, nM) of ziprasidone and lurasidone for various CNS receptors, offering a likely indication of the potential targets for the core compound.

Table 1: Inferred Primary Receptor Binding Affinities (Ki, nM)

| Receptor | Ziprasidone | Lurasidone | Inferred Activity of Core Compound |

| Dopamine D2 | High Affinity | High Affinity | Likely High Affinity |

| Serotonin 5-HT2A | High Affinity | High Affinity | Likely High Affinity |

| Serotonin 5-HT7 | Moderate Affinity | High Affinity | Possible Affinity |

| Serotonin 5-HT1A | High Affinity (Agonist/Partial Agonist) | High Affinity (Partial Agonist) | Possible Affinity and Functional Activity |

Table 2: Inferred Secondary Receptor Binding Affinities (Ki, nM)

| Receptor | Ziprasidone | Lurasidone | Inferred Activity of Core Compound |

| Dopamine D3 | High Affinity | Moderate Affinity | Possible Affinity |

| Dopamine D4 | High Affinity | Moderate Affinity | Possible Affinity |

| Serotonin 5-HT2C | High Affinity | Weak Affinity | Possible Affinity |

| Serotonin 5-HT1D | High Affinity | Moderate Affinity | Possible Affinity |

| α1-Adrenergic | Moderate Affinity | Weak Affinity | Possible Affinity |

| Histamine H1 | Moderate Affinity | Negligible Affinity | Possible Affinity |

| Muscarinic M1 | Low Affinity | Negligible Affinity | Likely Low to Negligible Affinity |

Data compiled from multiple sources.[5][6][7][8][9][10]

Inferred Functional Activity

The functional activity of this compound at these receptors is also inferred from its derivatives.

Table 3: Inferred Functional Activities

| Receptor | Ziprasidone | Lurasidone | Inferred Functional Activity of Core Compound |

| Dopamine D2 | Antagonist | Antagonist | Likely Antagonist |

| Serotonin 5-HT2A | Antagonist | Antagonist | Likely Antagonist |

| Serotonin 5-HT1A | Agonist/Partial Agonist | Partial Agonist | Possible Agonist/Partial Agonist Activity |

| Serotonin 5-HT7 | Antagonist | Antagonist | Possible Antagonist Activity |

Data compiled from multiple sources.[5][6][7][8][9][10]

Signaling Pathways

The therapeutic effects of atypical antipsychotics are mediated through the modulation of complex intracellular signaling pathways downstream of dopamine and serotonin receptors. The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT2A receptor antagonism in the mesocortical pathway may contribute to the alleviation of negative and cognitive symptoms.[3]

Experimental Protocols

To determine the pharmacological profile of a compound like this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound for various CNS receptors (e.g., dopamine D2, serotonin 5-HT2A).

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

A specific radioligand for the receptor (e.g., [3H]-Spiperone for D2 receptors).

-

Test compound (this compound) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding), which is then used to calculate the Ki value.

-

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of freely moving animals following drug administration.

-

Objective: To assess the effect of this compound on extracellular levels of dopamine and serotonin in specific brain regions (e.g., striatum, prefrontal cortex).

-

Materials:

-

Laboratory animals (e.g., rats).

-

Microdialysis probes.

-

Surgical equipment for probe implantation.

-

A perfusion pump and fraction collector.

-

An analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

-

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest.

-

Allow the animal to recover from surgery.

-

Perfuse the probe with artificial cerebrospinal fluid at a constant low flow rate.

-

Collect baseline dialysate samples.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the samples to measure the concentrations of dopamine, serotonin, and their metabolites.

-

Compare post-drug neurotransmitter levels to baseline to determine the drug's effect.

-

References

- 1. 3-Piperazinyl-1,2-benzisothiazole hydrochloride | 87691-88-1 [chemicalbook.com]

- 2. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]

- 5. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]

- 9. download.uni-mainz.de [download.uni-mainz.de]

- 10. psychiatrist.com [psychiatrist.com]

Spectroscopic and Structural Elucidation of 3-Piperazinobenzisothiazole HCl: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Piperazinobenzisothiazole hydrochloride (CAS No. 87691-88-1), a key intermediate and known impurity in the synthesis of the atypical antipsychotic drug, Ziprasidone. In regulatory contexts, this compound is often referred to as Ziprasidone Related Compound A.[1] This document is intended for researchers, scientists, and professionals in drug development and quality control, offering a consolidated reference for the structural characterization of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 3-(Piperazin-1-yl)benzo[d]isothiazole hydrochloride | N/A |

| Synonyms | 3-Piperazinobenzisothiazole HCl, Ziprasidone Related Compound A | [1] |

| CAS Number | 87691-88-1 | [1] |

| Molecular Formula | C₁₁H₁₄ClN₃S | [1] |

| Molecular Weight | 255.77 g/mol | [1] |

Spectroscopic Data Summary

While comprehensive, publicly available datasets for the spectroscopic analysis of 3-Piperazinobenzisothiazole HCl are limited, Certificates of Analysis for commercial reference standards confirm that ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available. The following tables are structured to present such data, which is critical for the unambiguous identification and quality assessment of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

This table is a template representing the expected data. Specific chemical shifts (δ), multiplicities, coupling constants (J), and integrations would be populated from the actual spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| [Expected Aromatic Region] | [e.g., m] | N/A | 4H | Benzisothiazole Protons |

| [Expected Piperazine Region] | [e.g., t] | [e.g., 5.0] | 4H | Piperazine CH₂ |

| [Expected Piperazine Region] | [e.g., t] | [e.g., 5.0] | 4H | Piperazine CH₂ |

| [Expected NH Region] | [e.g., br s] | N/A | 2H | Piperazine NH₂⁺ |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

This table is a template representing the expected data. Specific chemical shifts (δ) would be populated from the actual spectrum.

| Chemical Shift (δ) ppm | Assignment |

| [Expected Aromatic/Heterocyclic Region] | Benzisothiazole Quaternary Carbons |

| [Expected Aromatic Region] | Benzisothiazole CH Carbons |

| [Expected Aliphatic Region] | Piperazine CH₂ Carbons |

IR (Infrared) Spectroscopy Data

This table is a template representing the expected data. Specific wavenumbers (ν) and descriptions of the absorptions would be populated from the actual spectrum.

| Wavenumber (cm⁻¹) | Description |

| [Expected 3200-2800] | N-H, C-H stretching |

| [Expected 1600-1450] | C=C, C=N stretching (Aromatic) |

| [Expected fingerprint region] | Various bending and stretching vibrations |

MS (Mass Spectrometry) Data

This table is a template representing the expected data. Specific mass-to-charge ratios (m/z) and their relative intensities would be populated from the actual spectrum, along with proposed fragment assignments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| [Expected M+H]⁺ | [e.g., 100] | [C₁₁H₁₄N₃S]⁺ |

| [Expected Fragments] | --- | Fragments from benzisothiazole and piperazine moieties |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 3-Piperazinobenzisothiazole HCl are typically established in accordance with pharmacopeial standards. While specific instrument parameters may vary, the general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectral data is generally acquired using a mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode. This technique is well-suited for the analysis of polar molecules like 3-Piperazinobenzisothiazole HCl.

Visualizations

Spectroscopic Analysis Workflow

Caption: Spectroscopic analysis workflow for 3-Piperazinobenzisothiazole HCl.

Chemical Structure and Mass Spectrometry Fragmentation

Caption: Chemical structure and potential mass spectrometry fragmentation pathway.

References

Potential Therapeutic Targets of 3-Piperazinobenzisothiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperazinobenzisothiazole hydrochloride is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, Ziprasidone. While its direct therapeutic applications have not been extensively explored, its structural motif is integral to the pharmacological activity of Ziprasidone, which exhibits a unique binding profile at various neurotransmitter receptors. This technical guide delineates the potential therapeutic targets of this compound by examining its role as a pharmacophore and a precursor to Ziprasidone. The known interactions of Ziprasidone with dopamine and serotonin receptors are discussed as the primary putative targets. This document provides a summary of available data, outlines relevant experimental protocols for target validation, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

3-(1-Piperazinyl)-1,2-benzisothiazole hydrochloride is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its role as a crucial building block for the atypical antipsychotic, Ziprasidone.[1] Atypical antipsychotics are a class of drugs used in the treatment of psychiatric conditions such as schizophrenia and bipolar disorder. The therapeutic efficacy of these agents is largely attributed to their interaction with dopamine and serotonin receptor systems in the central nervous system. Given that this compound constitutes a significant portion of the Ziprasidone molecule, its intrinsic, albeit likely weaker, affinity for similar biological targets is of scientific interest. This guide explores these potential targets to inform further research and drug development efforts.

Chemical Properties

| Property | Value |

| IUPAC Name | 3-(piperazin-1-yl)-1,2-benzothiazole;hydrochloride |

| CAS Number | 87691-88-1 |

| Molecular Formula | C11H14ClN3S |

| Molecular Weight | 255.77 g/mol |

| Appearance | Off-white solid |

| Solubility | Water soluble |

Potential Therapeutic Targets

The primary therapeutic targets of interest for this compound are inferred from the well-characterized pharmacology of Ziprasidone. Ziprasidone is known to be a potent antagonist at the dopamine D2 and serotonin 5-HT2A receptors, and an agonist at the 5-HT1A receptor.[1] It is hypothesized that the 3-piperazinobenzisothiazole moiety contributes significantly to this receptor interaction profile.

Dopamine D2 Receptor

The dopamine D2 receptor is a critical target for all antipsychotic medications. Antagonism of this receptor in the mesolimbic pathway is believed to be responsible for the reduction of positive symptoms in schizophrenia. It is plausible that this compound possesses some degree of affinity for the D2 receptor, contributing to the overall pharmacological effect of Ziprasidone.

Serotonin 5-HT2A Receptor

Antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics. The benzisothiazole and piperazine rings are common scaffolds in ligands targeting serotonergic receptors.

Serotonin 5-HT1A Receptor

Agonism at the 5-HT1A receptor is associated with anxiolytic and antidepressant effects, and may also contribute to the efficacy of atypical antipsychotics against negative and cognitive symptoms of schizophrenia.

Experimental Protocols

To elucidate the direct therapeutic targets of this compound, standard in vitro pharmacological assays are necessary. The following protocols are representative of the methodologies that would be employed.

Radioligand Receptor Binding Assays

This experimental approach is used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound for dopamine D2, serotonin 5-HT2A, and serotonin 5-HT1A receptors.

Materials:

-

Cell membranes expressing the human recombinant receptor of interest (D2, 5-HT2A, or 5-HT1A).

-

Radioligand specific for each receptor (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).

-

This compound.

-

Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A, Serotonin for 5-HT1A).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-